4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-3-13-28-18-11-9-17(10-12-18)21(26)23-19(16-7-5-4-6-8-16)14-24-20(25)15-29-22(24)27/h4-12,19H,2-3,13-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGMTRAAAGRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the butoxy group and the oxazolidinone moiety. Common reagents used in these reactions include butyl bromide, phenylacetic acid, and oxazolidinone derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone moiety into other functional groups.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide exhibit anticancer properties. For instance, derivatives of benzamides have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colorectal) | 5.85 |
| Compound B | MCF7 (Breast) | 4.53 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies on related oxazolidinone derivatives have shown their ability to inhibit enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's.
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound C | 85% | 2.7 |
This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive functions .
Antimicrobial Activity
Preliminary evaluations of related benzamide derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. The presence of functional groups in the structure enhances this activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 1.27 µM |
| S. aureus | 1.43 µM |
Such properties indicate that the compound could be explored for use in treating infections .
Case Study 1: Anticancer Screening
In a study evaluating a series of benzamide derivatives for anticancer activity, several compounds were synthesized and tested against HCT116 cells using the Sulforhodamine B assay. The results showed that compounds with similar structures to this compound exhibited promising cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Neuroprotective Potential
Another study focused on synthesizing oxazolidinone derivatives and assessing their neuroprotective effects through AChE inhibition assays. The results indicated that certain modifications in the structure led to enhanced inhibitory activity against AChE, suggesting that compounds like this compound could be developed as therapeutic agents for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazolidinone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The compound’s benzamide core may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Benzamide Core
4-Methoxy vs. 4-Butoxy Substituents N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ): The methoxy group offers moderate electron-donating effects, influencing electronic distribution and solubility. Melting point: 90°C.
Dihydroxynaphthalenone Derivatives () Compounds like 6b (N-[(3-hydroxy-1,4-dioxonaphthalen-2-yl)(p-tolyl)methyl]benzamide) feature fused aromatic systems with keto-enol tautomerism, enabling chelation with metals. Their NMR δH values (e.g., aromatic protons at 7.2–8.5 ppm in DMSO-d6) differ significantly from the target compound due to extended conjugation .
Variations in the Ethyl Linker
Oxazolidinone vs. Thiazolidinedione Rings (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): The thiazolidinedione ring introduces sulfur-based resonance, altering redox properties. Reaction yields (70–85%) and IR carbonyl stretches (~1700 cm⁻¹) are comparable to oxazolidinone derivatives . Target Compound: The oxazolidinone’s oxygen-rich structure may improve oxidative stability compared to sulfur analogs.
Spiro and Diazaspiro Systems () Compound 29 (N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}benzamide): Incorporates a spirocyclic system, increasing conformational rigidity. ¹H NMR signals (e.g., δ 9.02 ppm for NH) suggest stronger hydrogen bonding than the target compound’s linear ethyl linker .
Amide Coupling Strategies
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Synthesized via benzoyl chloride and amino alcohol condensation (yield: 80%). The target compound’s oxazolidinone formation likely requires post-amide cyclization, as seen in thiazolidinedione syntheses .
Physicochemical and Spectroscopic Properties
Biological Activity
4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H24N2O4
- Molecular Weight : 344.41 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may exhibit:
Antimicrobial Activity : Preliminary studies suggest that derivatives of benzamide compounds can display significant antifungal and antibacterial properties. For instance, related compounds have shown efficacy against various fungal strains such as Botrytis cinerea and Fusarium graminearum .
Anticancer Potential : Some studies have indicated that benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis. The presence of the oxazolidinone moiety in the compound may enhance its anticancer properties by stabilizing interactions with target proteins involved in cell cycle regulation.
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity
In a comparative study on the antifungal effects of various benzamide derivatives, the compound demonstrated significant fungicidal activity against Botrytis cinerea. The study revealed that at a concentration of 100 mg/L, compounds similar to this compound surpassed the efficacy of established antifungal agents like pyraclostrobin .
Case Study: Anticancer Potential
A recent investigation into the anticancer properties of benzamide derivatives highlighted that compounds with oxazolidinone structures exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential uptake mechanisms and enhanced binding affinities to cancer-specific targets .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the toxicity profile of this compound. Preliminary toxicity assessments indicate that related compounds have low toxicity levels in zebrafish embryos (e.g., acute toxicity measured at 20.58 mg/L) . Further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
